Fmoc-lys(palmitoyl)-OH
Overview
Description
“Fmoc-lys(palmitoyl)-OH” is a derivative of the amino acid lysine that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group1. The Fmoc group is a common protecting group used in peptide synthesis, and it is known for its hydrophobicity and aromaticity, which can promote the association of building blocks1.
Synthesis Analysis
The synthesis of Fmoc-lys(palmitoyl)-OH involves solid-phase peptide synthesis (SPPS), a method that allows the construction of a peptide chain on an insoluble solid support23. This approach has several benefits, including the ability to separate intermediate peptides from soluble reagents and solvents simply by filtration and washing2. However, it also has limitations, such as the accumulation of by-products on the resin during chain assembly2.
Molecular Structure Analysis
The molecular structure of Fmoc-lys(palmitoyl)-OH is complex due to the presence of the Fmoc group. The Fmoc group is attached to the N-terminus of the amino acid, masking the α-amino group during the initial resin loading2. After coupling, excess reagents are removed by washing, and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-lys(palmitoyl)-OH are complex and involve several steps. These include the removal of the Fmoc protecting group, the coupling of the amino acids, and the removal of excess reagents23. However, these reactions are not without their challenges, as achieving less than 100% chemical efficiency in every step can lead to impurities in the final product2.Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-lys(palmitoyl)-OH are not explicitly mentioned in the retrieved papers. However, Fmoc-modified peptides are known for their self-assembly features, which can be attributed to the inherent hydrophobicity and aromaticity of the Fmoc moiety1.Scientific Research Applications
Specific Scientific Field
Summary of the Application
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Methods of Application or Experimental Procedures
The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results or Outcomes
The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Protease Activity Assays
Specific Scientific Field
Summary of the Application
Fluorescence resonance energy transfer (FRET) peptide substrates are often utilized for protease activity assays . This study has examined the preparation of FRET triple-helical peptide (THP) substrates using 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher .
Methods of Application or Experimental Procedures
The N (α)- (9-fluorenylmethoxycarbonyl)-N (ε)- (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .
Results or Outcomes
The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
Safety And Hazards
The safety data sheet for a similar compound, Fmoc-Lys(Boc)-OSu, suggests that it should only be used for research and development under the supervision of a technically qualified individual4. However, specific safety and hazard information for Fmoc-lys(palmitoyl)-OH was not found in the retrieved papers.
Future Directions
Peptide-based hydrogels (PHGs), such as those that could potentially be formed by Fmoc-lys(palmitoyl)-OH, are gaining attention for their potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging5. Future research could focus on exploring these applications further, as well as improving the synthesis process to reduce impurities5.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys(palmitoyl)-OH | |
CAS RN |
201004-46-8 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201004-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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